molecular formula C12H17BrOZn B14897928 2-Methyl-4-i-pentyloxyphenylZinc bromide

2-Methyl-4-i-pentyloxyphenylZinc bromide

Cat. No.: B14897928
M. Wt: 322.5 g/mol
InChI Key: CNVZCHPWNQPTNE-UHFFFAOYSA-M
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Description

2-Methyl-4-iso-pentyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and ability to form carbon-carbon bonds, making it a useful reagent in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-iso-pentyloxyphenylzinc bromide typically involves the reaction of 2-Methyl-4-iso-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-Methyl-4-iso-pentyloxyphenyl bromide+Zn2-Methyl-4-iso-pentyloxyphenylzinc bromide\text{2-Methyl-4-iso-pentyloxyphenyl bromide} + \text{Zn} \rightarrow \text{2-Methyl-4-iso-pentyloxyphenylzinc bromide} 2-Methyl-4-iso-pentyloxyphenyl bromide+Zn→2-Methyl-4-iso-pentyloxyphenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-iso-pentyloxyphenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, are used to deprotonate the reactants and drive the reaction forward.

    Solvents: THF is commonly used due to its ability to dissolve both organic and inorganic reactants and its stability under reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound.

Scientific Research Applications

2-Methyl-4-iso-pentyloxyphenylzinc bromide is used in various scientific research applications, including:

    Organic Synthesis: It is a valuable reagent for the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Used in the preparation of advanced materials with specific properties.

    Medicinal Chemistry: Employed in the synthesis of potential drug candidates and bioactive molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism by which 2-Methyl-4-iso-pentyloxyphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or other transition metals, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pyridylzinc bromide: Another organozinc compound used in similar coupling reactions.

    (4-(trifluoromethyl)pyridin-2-yl)zinc bromide: Used in organic synthesis with similar reactivity.

Uniqueness

2-Methyl-4-iso-pentyloxyphenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable intermediates and participate in a wide range of reactions makes it a versatile reagent in the field of organic chemistry.

Properties

Molecular Formula

C12H17BrOZn

Molecular Weight

322.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-3-(3-methylbutoxy)benzene-6-ide

InChI

InChI=1S/C12H17O.BrH.Zn/c1-10(2)7-8-13-12-6-4-5-11(3)9-12;;/h4,6,9-10H,7-8H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

CNVZCHPWNQPTNE-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C=CC(=C1)OCCC(C)C.[Zn+]Br

Origin of Product

United States

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